5-Bromo-1-methyl-2-oxoindoline
Overview
Description
“5-Bromo-1-methyl-2-oxoindoline” is a chemical compound with the CAS Number 20870-90-0 . It has a molecular weight of 226.07 and its IUPAC name is 5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-5,12H,1H3 . This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 226.07 .
Scientific Research Applications
Apoptosis Inducers in Cancer Research
5-Bromo-1-methyl-2-oxoindoline, as part of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides, has been identified as a potent inducer of apoptosis in cancer research. These compounds show significant efficacy in inhibiting the growth of various cancer cell lines, such as human colorectal carcinoma and hepatocellular carcinoma cells. Specifically, compounds derived from this compound have been found to act as inhibitors of tubulin polymerization, a key process in cell division and cancer progression (Sirisoma et al., 2009).
Synthesis of Key Intermediates in Drug Development
This compound plays a crucial role in the synthesis of key intermediates used in drug discoveries. The compound has been involved in processes where efficiency improvements were made in synthetic routes, contributing to faster and more effective drug development (Nishimura & Saitoh, 2016).
Development of Biologically Active Compounds
Research indicates that derivatives of 2-oxoindoline, including this compound, are promising in the search for new biologically active compounds. These derivatives have shown potential in developing new medicines with high nootropic activity, beneficial in treating cognitive disorders (Altukhov, 2014).
Antiproliferative Activity in Cancer Treatment
A variant of this compound demonstrated strong antiproliferative activity against various cancer cell lines, including human promyelocytic leukemia cells. The compound was found to induce apoptosis and cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment (Saleh et al., 2015).
Synthesis of Anticancer Agents
This compound is utilized in the synthesis of new anticancer agents. The compound has been incorporated into various isatin derivatives to enhance their cytotoxic activity against carcinogenic cells, showing potential as an effective treatment option for various types of cancer (Abu‐Hashem & Al-Hussain, 2022).
Anti-Lung Cancer Activity
Derivatives of 3-methylene-2-oxoindoline-5-carboxamide, which include this compound, have shown promising results in inhibiting the proliferation of human lung adenocarcinoma cells. These compounds have been linked to the blockade of key cellular pathways involved in lung cancer, offering a new direction in anti-lung cancer therapies (Ai et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-1-methyl-2-oxoindoline is a novel small molecule that has been designed to activate procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses . This compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 .
Mode of Action
The compound interacts with procaspase-3, leading to its activation . The activation of procaspase-3 is a crucial step in the initiation of apoptosis, a programmed cell death process . This interaction results in changes in the cell cycle and induces apoptosis .
Biochemical Pathways
The activation of procaspase-3 by this compound affects both extrinsic and intrinsic pathways of the apoptotic machinery . These pathways are linked to normal cellular growth and death, and their disruption can lead to the formation of tumors .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties may impact the compound’s bioavailability.
Result of Action
The activation of procaspase-3 by this compound leads to the induction of apoptosis, resulting in the death of cancer cells . The compound has shown notable cytotoxicity toward various human cancer cell lines . In particular, it has been found to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-2-oxoindoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of the compound. Additionally, this compound has been observed to bind to certain proteins, such as albumin, which can affect its distribution and bioavailability in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the downregulation of downstream signaling events, ultimately affecting cell function and behavior . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of this compound can influence its bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to proteins, such as albumin, which can affect its distribution and localization within different cellular compartments. The transport and distribution of this compound can influence its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
5-bromo-1-methyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARSUKBSFLACOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368640 | |
Record name | 5-Bromo-1-methyl-2-oxoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-90-0 | |
Record name | 5-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20870-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methyl-2-oxoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-methyl-2-oxoindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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